2,4,6-Trichloro-5-pyrimidineacetic acid
Description
Properties
Molecular Formula |
C6H3Cl3N2O2 |
|---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2-(2,4,6-trichloropyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-4-2(1-3(12)13)5(8)11-6(9)10-4/h1H2,(H,12,13) |
InChI Key |
JLBBIHWKLIVGRP-UHFFFAOYSA-N |
SMILES |
C(C1=C(N=C(N=C1Cl)Cl)Cl)C(=O)O |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidinecarboxylic Acid Derivatives
The following table and analysis compare key structural analogs of 2,4,6-Trichloro-5-pyrimidineacetic acid based on substituent patterns, physicochemical properties, and applications derived from the provided evidence.
Table 1: Structural and Functional Comparison of Pyrimidinecarboxylic Acid Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity: Chlorine Substituents: Increasing chlorine atoms (e.g., 2,4-dichloro vs. 2-chloro) enhance electrophilicity, facilitating nucleophilic substitution reactions in synthesis . The hypothetical 2,4,6-trichloro derivative would exhibit even greater reactivity. Trifluoromethoxy Group: In 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-acetic acid, the strong electron-withdrawing effect of CF₃O improves metabolic stability, making it suitable for drug development .
Functional Group Positioning: Acetic acid at position 5 (vs. 4) alters hydrogen-bonding capabilities and molecular interactions. For example, 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid reacts with 6-aminopenicillanic acid (6-APA) to form β-lactam antibiotics .
Pharmaceutical Applications: Hydrochloride salts (e.g., 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride) improve aqueous solubility, critical for drug formulation . Thienopyrimidine derivatives (e.g., 2,4-dioxo-Thienopyrimidine-1-acetic acids) demonstrate inhibitory activity against aldose reductase, a target in diabetic neuropathy .
Synthetic Utility :
- Chlorinated pyrimidinecarboxylic acids serve as versatile intermediates. For instance, 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid is used in coupling reactions with acetoxyacetyl chloride to form acylated products .
Preparation Methods
Synthesis of the Ethyl Ester Intermediate
The ethyl ester derivative, ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate (CAS: 889944-72-3), serves as a critical precursor. Its preparation typically involves chlorination of a dihydroxypyrimidine precursor with phosphorus oxychloride (POCl₃) in the presence of organic bases such as triethylamine or diisopropylethylamine. For example:
Hydrolysis to the Carboxylic Acid
The ester is hydrolyzed under basic or acidic conditions to yield 2,4,6-trichloro-5-pyrimidineacetic acid:
- Basic Hydrolysis : Treatment with aqueous NaOH (2–5 M) at 60–80°C for 4–6 hours, followed by acidification with HCl to pH 2–3.
- Yield : 80–90% after purification via recrystallization or column chromatography.
Key Advantages :
- High selectivity and compatibility with industrial-scale production.
- Mild reaction conditions minimize side reactions.
Oxidation of 2,4,6-Trichloropyrimidine-5-carbaldehyde
Vilsmeier-Haack Formylation
The aldehyde intermediate is synthesized via the Vilsmeier-Haack reaction, which introduces a formyl group at position 5 of barbituric acid derivatives:
Oxidation to the Carboxylic Acid
The aldehyde is oxidized to the carboxylic acid using strong oxidizing agents:
- KMnO₄/H₂SO₄ : Stirring at 60–70°C for 3–5 hours, achieving 70–75% yield.
- Ag₂O/HNO₃ : Milder conditions (40–50°C, 2 hours) with 65–70% yield.
Challenges :
- Over-oxidation or decomposition due to the electron-withdrawing effect of chlorine substituents.
- Requires careful control of stoichiometry and temperature.
Nucleophilic Substitution at Position 5
Cyanide Substitution and Hydrolysis
A halogen (e.g., bromine) at position 5 enables nucleophilic displacement:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling with organometallic reagents:
- Suzuki Coupling : Using CH₂COOEt-B(OH)₂ and 5-bromo-2,4,6-trichloropyrimidine with Pd(PPh₃)₄ as a catalyst.
- Yield : 50–60% due to steric and electronic hindrance from chlorine substituents.
Comparative Analysis of Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Ester Hydrolysis | POCl₃, NaOH/HCl | 80–90% | Scalable, high purity | Requires ester synthesis as intermediate |
| Aldehyde Oxidation | POCl₃/DMF, KMnO₄/Ag₂O | 65–75% | Direct route from barbituric acid | Risk of over-oxidation |
| Nucleophilic Substitution | KCN/CuCN, Pd catalysts | 50–70% | Flexibility in substituent introduction | Low yields, harsh conditions |
Q & A
Q. What are the common synthetic routes for 2,4,6-Trichloro-5-pyrimidineacetic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves chlorination of pyrimidine derivatives using agents like phosphorus oxychloride (POCl₃). Key steps include refluxing barbituric acid derivatives with chlorinating agents under anhydrous conditions. Reaction temperature, solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents critically impact purity and yield. For example, excess POCl₃ may improve chlorination efficiency but requires careful quenching to avoid side products. Characterization via NMR and mass spectrometry is essential to confirm intermediate structures .
Q. How is the molecular structure of this compound characterized, and what techniques are most reliable?
Answer: The compound’s structure is confirmed using a combination of nuclear magnetic resonance (NMR, for Cl and CH₃ group positioning), high-resolution mass spectrometry (HRMS, for molecular weight validation), and X-ray crystallography (for spatial arrangement). The chlorine atoms at positions 2, 4, and 6 contribute to its stability and lipophilicity, which can be quantified via logP measurements .
Q. What safety protocols are recommended for handling chlorinated pyrimidine derivatives like this compound?
Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation of volatile chlorinated intermediates. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Refer to Safety Data Sheets (SDS) for specific emergency procedures, including chemical exposure protocols .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, enabling selection of optimal reagents and solvents. For instance, ICReDD’s reaction path search methods integrate computational modeling with experimental data to refine conditions (e.g., temperature gradients, catalyst use) and reduce trial-and-error cycles .
Q. What methodologies resolve contradictions in reported biological activities of chlorinated pyrimidine derivatives?
Answer: Comparative studies should replicate assays under standardized conditions (e.g., cell lines, solvent controls). Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) can identify outliers. Cross-referencing with structural analogs (e.g., ethyl or methyl substitutions) clarifies structure-activity relationships (SAR) .
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?
Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to enzymes like dihydrofolate reductase. Validate findings with in vitro enzyme inhibition assays, correlating computational predictions with experimental IC₅₀ values .
Q. What advanced purification techniques ensure high purity for this compound in pharmacological studies?
Answer: Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For crystallography-grade purity, use recrystallization in ethanol/water mixtures. Purity is verified via ≥95% HPLC area-under-curve (AUC) and elemental analysis (C, H, N, Cl concordance ±0.4%) .
Q. How do substituent modifications (e.g., acetic acid vs. ethyl groups) alter the compound’s reactivity and bioactivity?
Answer: Substituent effects are studied via Hammett plots (σ values) to quantify electronic contributions. For example, replacing the ethyl group with acetic acid enhances water solubility but may reduce membrane permeability. Comparative bioassays (e.g., antimicrobial MIC tests) and logD measurements quantify these trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
